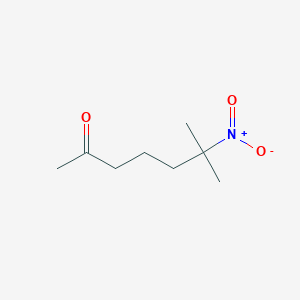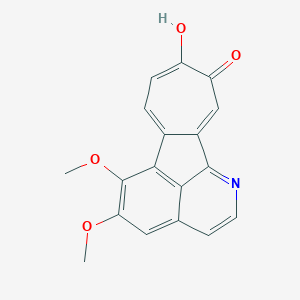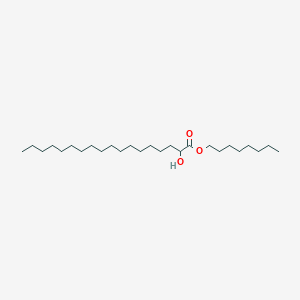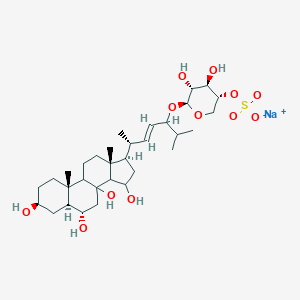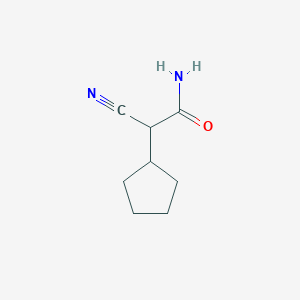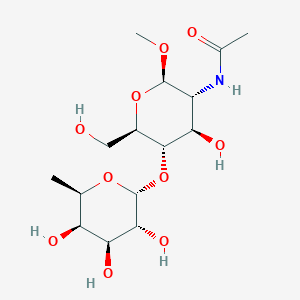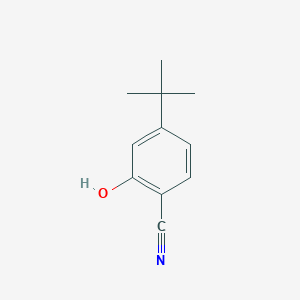
Jaspisamide C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jaspisamide C is a natural product that is extracted from marine sponges. It has shown promising results in scientific research as a potential drug candidate for various diseases.
Scientific Research Applications
Actin Filament Dynamics Jaspisamide C, along with other natural products like jasplakinolide, has been studied for its effects on actin filaments. It induces actin polymerization in vitro and is membrane permeative, making it a potentially useful tool for studying actin organization and dynamics in living cells. It's been observed that jasplakinolide disrupts actin filaments in living suspension-cultured tobacco BY-2 cells in a concentration and time-dependent manner, and this disruption is reversible even at high concentrations (Ou, Chen, & Yuan, 2002). Similarly, the actin-stabilizing effects of jasplakinolide were noted in the context of Plasmodium falciparum, providing insights into the drug’s antimalarial activity (Mizuno et al., 2002).
Cellular Imaging Research indicates that analogues of actin-stabilizing natural products, including jaspisamide C, can be optimized for efficient actin staining in cells. This has led to the development of cell-permeable probes that selectively image static actin filaments, distinguishing them from dynamic F-actin and monomeric G-actin populations in live cells, with minimal disruption to rapid actin dynamics (Milroy et al., 2012).
Cancer Research Jaspisamide C has been implicated in the study of polyploidization in cancer cells. Specifically, jaspamide was used to study polyploidy in HL-60 cells, where it exhibited antiproliferative activity and induced polyploidization, a state associated with certain types of cancer. This research could provide insights into the mechanisms of cancer cell proliferation and potential therapeutic approaches (Nakazawa et al., 2001).
Biochemical Characterization The biochemical properties and production processes of jaspamide/chondramide family of depsipeptides, to which jaspisamide C belongs, have been explored. This research has involved cloning and characterizing the biosynthetic genes of these compounds, providing insights into their production and potential for genetic modifications for therapeutic applications (Rachid et al., 2006).
properties
CAS RN |
149420-78-0 |
|---|---|
Product Name |
Jaspisamide C |
Molecular Formula |
C45H62N4O12 |
Molecular Weight |
851 g/mol |
IUPAC Name |
N-[(E)-11-[(13E,24Z)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C45H62N4O12/c1-27-13-10-11-16-40-46-34(24-58-40)44-48-35(25-60-44)45-47-33(23-59-45)43(57-9)31(5)36(52)15-12-14-32(51)21-41(54)61-39(27)22-38(55-7)28(2)17-18-37(53)30(4)42(56-8)29(3)19-20-49(6)26-50/h11-12,15-16,19-20,23-32,38-39,42-43,51H,10,13-14,17-18,21-22H2,1-9H3/b15-12+,16-11-,20-19+ |
InChI Key |
XGTLKZLKDQCQIQ-AMFGEKGLSA-N |
Isomeric SMILES |
CC1CC/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)/C=C/CC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)/C=C/N(C)C=O)OC)OC)O)C)OC |
SMILES |
CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)O)C)OC |
Canonical SMILES |
CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)O)C)OC |
synonyms |
jaspisamide C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



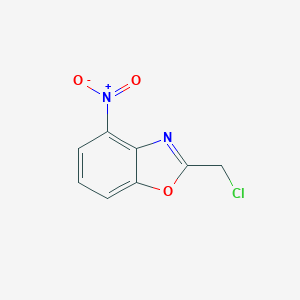
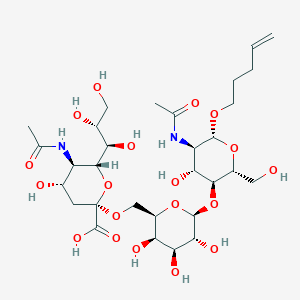
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
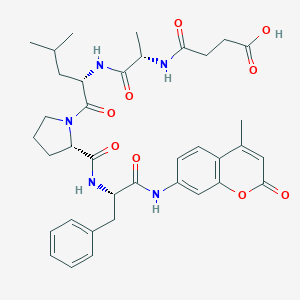


![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)
